5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS 153493-48-2), also known as 5,6-dichlorofurazano[3,4-b]pyrazine, is a highly electron-deficient, bicyclic heteroaromatic dihalide. Fusing a furazan (1,2,5-oxadiazole) ring to a pyrazine core creates an exceptionally strong electron-withdrawing framework, significantly lowering the lowest unoccupied molecular orbital (LUMO) compared to standard pyrazines. In industrial and advanced laboratory procurement, this compound is primarily sourced as a highly reactive electrophilic building block. Its dual chlorine atoms are primed for rapid nucleophilic aromatic substitution (SNAr), making it an indispensable precursor for synthesizing high-density energetic materials, advanced mitochondrial uncoupling therapeutics, and push-pull electron acceptor cores for organic photovoltaics and OLEDs [1].
Attempting to substitute 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with simpler analogs, such as 5,6-dichloropyrazine or 2,3-dichloroquinoxaline, critically compromises downstream performance. The absence of the fused furazan ring eliminates the extreme electron deficiency required to drive the acidity of N-H protons in mitochondrial uncouplers and removes the high-enthalpy N-O/C-N bonds essential for heat-resistant explosives [1]. Furthermore, attempting to synthesize this dichloride in-house from its precursor, 5,6-dihydroxyfurazano[3,4-b]pyrazine (DHFP), introduces a severe manufacturing bottleneck; the internal chlorination step is notoriously inefficient, yielding less than 50-62% while generating hazardous acidic smoke [2]. Consequently, direct procurement of the pure dichloride is required to ensure scalable, high-yield functionalization.
In the synthesis of heat-resistant explosives like 4H,8H-difurazano[3,4-b:3′,4′-e]pyrazine (DFP), the in-house chlorination of the precursor 5,6-dihydroxyfurazano[3,4-b]pyrazine (DHFP) is the primary process bottleneck. This step traditionally yields <50% and generates excessive acidic smoke, though recent optimized protocols using POCl3/DMA only push this to 62% [1]. Procuring 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine directly eliminates this hazardous, low-yielding step, enabling immediate downstream SNAr reactions—such as one-pot coupling with 5-(trinitromethyl)tetrazoles to form polynitrated energetic materials—to proceed in yields exceeding 85% under mild conditions[2].
| Evidence Dimension | Chlorination step yield and process safety |
| Target Compound Data | Procured dichloride allows direct, high-yield SNAr coupling |
| Comparator Or Baseline | In-house synthesis from DHFP yields <50-62% with high acid smoke |
| Quantified Difference | Eliminates a ~40-50% yield-loss bottleneck and hazardous byproducts |
| Conditions | POCl3/DMA chlorination vs. direct procurement for downstream tetrazole coupling |
Procuring the dichloride directly derisks the manufacturing of advanced energetic materials by bypassing a notoriously inefficient and hazardous chlorination step.
The fused furazan ring in 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts extreme electron deficiency to the pyrazine core. When utilized to synthesize 6-amino-pyrazin-5-ol derivatives for NASH therapeutics, this electron-withdrawing effect drives the necessary acidity of the hydroxyl/amino protons required for mitochondrial uncoupling. Head-to-head SAR studies demonstrate that replacing this bicyclic core with a standard pyrazine or triazine core leads to a total loss of uncoupling potency and efficacy [1].
| Evidence Dimension | Protonophoric activity (mitochondrial uncoupling efficacy) |
| Target Compound Data | [1,2,5]oxadiazolo[3,4-b]pyrazine core derivatives show high in vivo efficacy (EC50 = 4.3 μM for lead compound) |
| Comparator Or Baseline | Unfused pyrazine or triazine core derivatives |
| Quantified Difference | Total loss of uncoupling activity when the furazan ring is absent |
| Conditions | In vitro cellular metabolic rate assays (oxygen consumption rate) and STAM mouse models |
For developers of NASH therapeutics or protonophores, the specific furazan-fused core is non-negotiable for achieving the required pKa and membrane-crossing lipophilicity.
The dual chlorine atoms on the highly electron-deficient [1,2,5]oxadiazolo[3,4-b]pyrazine core exhibit exceptional susceptibility to nucleophilic aromatic substitution (SNAr). Unlike standard 5,6-dichloropyrazines, which often require harsh conditions or transition-metal catalysis for functionalization, 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine readily undergoes sequential substitutions with both N-nucleophiles (amines) and C-nucleophiles (pyrroles, indoles) [1]. This enables the rapid, catalyst-free construction of asymmetric, highly conjugated tricyclic acceptor systems, such as 5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, for use in organic photovoltaics and luminescent materials [1].
| Evidence Dimension | SNAr reactivity toward weak nucleophiles |
| Target Compound Data | Direct, catalyst-free sequential substitution with C- and N-nucleophiles |
| Comparator Or Baseline | Standard unfused dichloropyrazines requiring harsh conditions or catalysis |
| Quantified Difference | Enables multi-step ambient/mild SNAr without transition metal catalysts |
| Conditions | Synthesis of push-pull tricyclic acceptor heteroaromatic systems |
This extreme reactivity allows materials scientists to rapidly construct complex, asymmetric push-pull fluorophores without relying on expensive palladium-catalyzed cross-coupling steps.
Due to its high enthalpy of formation and dense N-O/C-N bond network, this compound is a highly efficient procured precursor for synthesizing advanced heat-resistant explosives, such as 4H,8H-difurazano[3,4-b:3′,4′-e]pyrazine (DFP) and polynitrated tetrazole derivatives, bypassing the hazardous in-house chlorination of DHFP [1].
The extreme electron-withdrawing nature of the furazanopyrazine core makes it the exact starting material required for developing 6-amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives. These compounds rely on the core's electrophilicity to maintain the precise proton acidity needed for efficacious mitochondrial uncoupling in NASH treatments [2].
Leveraging its exceptional SNAr reactivity, this dichloride is used to build asymmetric, highly conjugated tricyclic acceptor systems (e.g., imidazo-oxadiazolopyrazines). It is the preferred building block for push-pull fluorophores and electron-transport materials in OLEDs and organic photovoltaics where a very low LUMO is required [3].